4-Hydroxy-2-methylcinnamic acid

Description

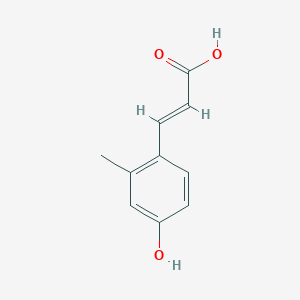

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVCCGIUMNTRJV-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228504 | |

| Record name | (2E)-3-(4-Hydroxy-2-methylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927438-49-1 | |

| Record name | (2E)-3-(4-Hydroxy-2-methylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927438-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Hydroxy-2-methylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Hydroxylated and Methylated Cinnamic Acids

Distribution in Plant and Microbial Systems

Cinnamic acids and their derivatives are widely distributed throughout the plant kingdom, playing crucial roles in growth, development, defense, and reproduction. mdpi.comnih.gov These compounds are fundamental components of the plant cell wall, contribute to pigmentation, and act as protectants against UV radiation and pathogens. researchgate.netresearchgate.net They are found in fruits, vegetables, whole grains, and beverages like coffee and tea. nih.govresearchgate.netnih.gov While hydroxylated derivatives such as p-coumaric acid, caffeic acid, and ferulic acid are abundant, current scientific literature does not report the isolation of 4-hydroxy-2-methylcinnamic acid as a natural product from any plant or microbial source.

In microbial systems, certain bacteria and fungi are known to metabolize cinnamic acids. mdpi.com Propolis, a resinous mixture produced by honeybees from plant sources, contains a variety of cinnamic acids and their esters, which contribute to its antimicrobial properties. mdpi.com

Table 1: Examples of Naturally Occurring Hydroxylated and Methylated Cinnamic Acids and Their Sources

| Compound Name | Substitution | Example Natural Sources |

|---|---|---|

| p-Coumaric acid | 4-hydroxy | Grains, Citrus Fruits, Pineapples, Tomatoes nih.govmdpi.com |

| Caffeic acid | 3,4-dihydroxy | Coffee, Fruits (Plums, Apples, Blueberries) researchgate.netmdpi.com |

| Ferulic acid | 4-hydroxy-3-methoxy | Grains (Wheat, Rice), Coffee, Vegetables researchgate.netresearchgate.net |

| Sinapic acid | 4-hydroxy-3,5-dimethoxy | Rapeseed, Mustard Seed mdpi.com |

| Methyl cinnamate (B1238496) | Methyl ester | Eucalyptus olida, Basil, Strawberry [ ] |

Core Phenylpropanoid Pathway and Shikimate Precursors

The biosynthesis of all cinnamic acid derivatives originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. researchgate.net This pathway converts simple carbohydrate precursors into chorismate, which is a key branch-point intermediate leading to the synthesis of L-phenylalanine, L-tyrosine, and L-tryptophan. Phenylalanine serves as the primary precursor for the vast array of phenylpropanoid compounds, including cinnamic acid itself. researchgate.net

Phenylalanine Ammonia-Lyase (PAL) in Cinnamic Acid Formation

The entry point into the phenylpropanoid pathway is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). PAL facilitates the non-oxidative deamination of L-phenylalanine, converting it into trans-cinnamic acid and ammonia. [ ] This reaction is a critical rate-limiting step and a major regulatory point for the entire pathway. PAL is widely found in higher plants, some fungi, yeast, and certain bacteria. [ ] The activity of PAL is often induced by various environmental stimuli, including light, wounding, and pathogen attack, highlighting its importance in plant defense and adaptation. [ ]

Enzymatic Modifications Leading to Hydroxylation and Methylation

Following the formation of the basic cinnamic acid skeleton, a diverse family of enzymes introduces hydroxyl (-OH) and methyl (-OCH3) groups to the aromatic ring. These modifications are responsible for the vast structural diversity and varied biological functions of substituted cinnamic acids.

Cinnamate-4-hydroxylase (C4H) Activity in Hydroxylation

The first key hydroxylation step is typically catalyzed by Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase. C4H introduces a hydroxyl group at the C4 position of the phenyl ring of trans-cinnamic acid to produce p-coumaric acid (4-hydroxycinnamic acid). [ ] This reaction is fundamental, as p-coumaric acid is a central precursor for the biosynthesis of numerous downstream metabolites, including flavonoids, lignans, and other hydroxylated cinnamic acids. [ ]

Role of Methyltransferases (e.g., Caffeic Acid O-Methyltransferase)

Methylation of the hydroxyl groups on the phenyl ring is carried out by a class of enzymes known as O-methyltransferases (OMTs). These enzymes typically use S-adenosyl-L-methionine (SAM) as a methyl group donor. A prominent example is Caffeic Acid O-Methyltransferase (COMT), which plays a crucial role in lignin (B12514952) biosynthesis. [ ] COMT catalyzes the methylation of the hydroxyl group at the C3 or C5 position of substrates like caffeic acid and 5-hydroxyferulic acid to produce ferulic acid and sinapic acid, respectively. [ ] The substrate specificity of different OMTs contributes significantly to the variety of methylated cinnamic acids found in nature. For instance, some OMTs can act on cinnamic acids themselves, leading to the formation of methoxycinnamic acids.

Microbial Metabolism of Substituted Cinnamic Acids

Various microorganisms possess the enzymatic machinery to degrade and transform substituted cinnamic acids. These metabolic activities are significant in the carbon cycle and have been explored for biotechnological applications. The primary mechanism often involves the degradation of the acrylic side chain, frequently through a process analogous to β-oxidation, leading to the corresponding benzoic acid derivatives. [ ]

For example, many lactic acid bacteria, such as Lactobacillus species, can decarboxylate hydroxycinnamic acids. They convert ferulic acid and p-coumaric acid into 4-vinylguaiacol and 4-vinylphenol, respectively, which are significant flavor compounds in certain fermented products. nih.gov

Other bacteria, such as Stenotrophomonas and Achromobacter species, have been shown to degrade cinnamic acid through a pathway involving the reduction of the double bond to form 3-phenylpropionic acid, followed by hydroxylation of the ring and subsequent cleavage. researchgate.netmdpi.com

Table 2: Examples of Microbial Metabolism of Substituted Cinnamic Acids

| Microorganism | Substrate | Major Metabolic Product(s) |

|---|---|---|

| Lactobacillus pentosus | p-Coumaric acid | 4-Vinylphenol nih.gov |

| Lactobacillus crispatus | Ferulic acid | 4-Vinylguaiacol nih.gov |

| Stenotrophomonas sp. TRMK2 | Cinnamic acid | 3-Phenylpropionic acid, 4-Hydroxybenzoic acid, Protocatechuic acid researchgate.netmdpi.com |

| Achromobacter insolitus | Cinnamic acid | Benzaldehyde (B42025), Styrene mdpi.com |

| Paecilomyces variotii | p-Coumaric acid | p-Hydroxybenzaldehyde, p-Hydroxybenzoic acid [ ] |

Role of Cytochrome P450 Enzymes in Hydroxycinnamic Acid Metabolism (e.g., CYP199A4 oxidation of 4-methylcinnamic acid)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a vast array of compounds. In bacteria, these enzymes can be involved in the breakdown of aromatic molecules. The bacterial enzyme CYP199A4, originally from Rhodopseudomonas palustris, has been shown to be an effective biocatalyst for the oxidation of para-substituted cinnamic acid derivatives, including 4-methylcinnamic acid. rsc.org

The oxidation of 4-methylcinnamic acid by CYP199A4 is highly efficient and selective. rsc.org Research demonstrates that 4-methylcinnamic acid binds tightly to the active site of CYP199A4, positioning it favorably for catalysis. rsc.org The subsequent oxidation reaction is 100% selective for attack at the para-substituent, which in this case is the methyl group. rsc.org This results in the hydroxylation of the methyl group, converting it to a hydroxymethyl group. This high degree of regioselectivity highlights the enzyme's potential for specific biocatalytic applications. rsc.org

Studies comparing various cinnamic acid derivatives have revealed that those with a para-substituted alkyl or alkyloxy group, like 4-methylcinnamic acid and 4-methoxycinnamic acid, are a good fit for the enzyme's active site and are consequently better substrates than the parent cinnamic acid molecule. rsc.org

The table below presents key parameters from substrate binding and activity studies of CYP199A4 with various cinnamic acid derivatives, illustrating the favorable interaction with 4-methylcinnamic acid.

Chemical Synthesis and Derivatization Strategies for 4 Hydroxy 2 Methylcinnamic Acid Analogs

Established Synthetic Routes for Cinnamic Acid Derivatives

The formation of the α,β-unsaturated carbonyl system of cinnamic acids is a cornerstone of their synthesis. Classic organic reactions such as the Knoevenagel-Doebner condensation and the Perkin reaction are widely employed for this purpose.

Knoevenagel-Doebner Condensation and Perkin Reaction Approaches

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like an amine. wikipedia.org For the synthesis of cinnamic acid derivatives, an aromatic aldehyde is reacted with a compound like malonic acid or its esters. alfa-chemistry.com The reaction proceeds through a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration to yield the α,β-unsaturated product. alfa-chemistry.com

The Doebner modification of the Knoevenagel condensation is particularly relevant for the synthesis of cinnamic acids. wikipedia.orgorganic-chemistry.org This variation utilizes pyridine (B92270) as the solvent and often involves a carboxylic acid as one of the activating groups on the nucleophile, such as in malonic acid. wikipedia.org The reaction is typically followed by decarboxylation, directly yielding the cinnamic acid derivative. wikipedia.org For example, the reaction of an appropriate benzaldehyde (B42025) with malonic acid in the presence of piperidine (B6355638) and pyridine leads to the formation of the corresponding cinnamic acid. bepls.comchemicalbook.com

The Perkin reaction provides another route to α,β-unsaturated aromatic acids. longdom.org This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. longdom.org For instance, benzaldehyde can be reacted with acetic anhydride and sodium acetate (B1210297) to produce cinnamic acid. youtube.com This method is generally applicable to aromatic aldehydes and is a primary technique for preparing substituted cinnamic acids. longdom.org

| Reaction | Key Reactants | Catalyst/Solvent | Product Type |

| Knoevenagel Condensation | Aromatic Aldehyde, Active Methylene Compound (e.g., Malonic Ester) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Dicarbonyl or related compound |

| Doebner Modification | Aromatic Aldehyde, Malonic Acid | Pyridine, Piperidine | α,β-Unsaturated Carboxylic Acid (Cinnamic Acid) |

| Perkin Reaction | Aromatic Aldehyde, Acid Anhydride | Alkali Salt of the Acid | α,β-Unsaturated Aromatic Acid (Cinnamic Acid) |

Stereoselective Synthesis of α-Methylcinnamic Acids (e.g., from Baylis-Hillman Adducts)

The introduction of a methyl group at the α-position of cinnamic acid introduces a stereocenter, necessitating stereoselective synthetic methods. A prominent strategy involves the use of Baylis-Hillman adducts . These adducts, typically formed from the reaction of an aldehyde and an activated alkene catalyzed by a nucleophilic amine, are versatile intermediates. nih.gov

An efficient and highly stereoselective synthesis of (E)-α-methylcinnamic acids can be achieved from unmodified Baylis-Hillman adducts. researchgate.net This one-pot process involves the reduction of methyl-3-hydroxy-3-aryl-2-methylenepropanoates using an iodine/sodium borohydride (B1222165) reagent system, followed by hydrolysis. researchgate.net This methodology has proven effective for synthesizing various substituted (E)-α-methylcinnamic acids. researchgate.net

Furthermore, electrochemical methods have been developed for the regio- and stereoselective alkylation of Morita–Baylis–Hillman adducts. nih.gov By exposing N-acyloxyphthalimides (redox-active esters) to galvanostatic electroreductive conditions, densely functionalized cinnamate (B1238496) derivatives can be accessed with high yields and excellent stereoselectivity (E/Z ratio >20:1). nih.gov

Advanced Functionalization of Carboxyl and Hydroxyl Groups

Once the cinnamic acid scaffold is synthesized, the carboxyl and hydroxyl groups can be further modified to create a diverse range of analogs with potentially altered properties.

Amidation and Esterification Techniques

Standard organic synthesis techniques are employed for the amidation and esterification of the carboxylic acid moiety of cinnamic acid derivatives. These reactions are crucial for creating libraries of compounds for structure-activity relationship studies. nih.gov

Amides are typically synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a desired amine.

Esters are commonly formed through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to an acyl halide or anhydride, which then reacts with an alcohol.

A study on a series of cinnamic acid amides and esters demonstrated that these derivatization strategies could lead to compounds with significant biological activities. nih.gov The research highlighted that amides generally exhibited more potent free radical scavenging activity, while esters showed stronger inhibitory activities against certain enzymes. nih.gov

Strategies for Introducing Hydroxyl and Methyl Substituents onto the Cinnamic Acid Scaffold

The synthesis of specifically substituted cinnamic acids like 4-hydroxy-2-methylcinnamic acid requires methods to control the placement of hydroxyl and methyl groups on the aromatic ring. This is often achieved by starting with a pre-substituted benzene (B151609) derivative.

Synthesis of Related Methylated and Hydroxylated Cinnamic Acid Intermediates (e.g., 2-methoxy-5-methylcinnamic acid)

The synthesis of related intermediates provides insight into the strategies for creating the desired substitution pattern. For instance, the synthesis of a compound like 2-methoxy-5-methylcinnamic acid would likely start from a commercially available or synthesized 2-methoxy-5-methylbenzaldehyde. This aldehyde would then undergo a condensation reaction, such as the Knoevenagel-Doebner or Perkin reaction, to introduce the acrylic acid side chain.

Biological Activities and Mechanistic Insights of Methylated and Hydroxylated Cinnamic Acid Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of cinnamic acid and its derivatives has been a subject of interest in the scientific community. These compounds are recognized for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Investigations into Antibacterial Mechanisms

Currently, there is a lack of specific studies in the reviewed scientific literature detailing the antibacterial mechanisms of 4-hydroxy-2-methylcinnamic acid. Research on other cinnamic acid derivatives suggests that their antibacterial action can involve the disruption of cell membranes, inhibition of essential enzymes, and interference with bacterial quorum sensing. For instance, synthetic derivatives of cinnamic acid have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. mdpi.comnih.gov Some cinnamic acid hybrids have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, without direct experimental evidence, it is not possible to definitively attribute these mechanisms to this compound.

Antifungal Actions and Chemosensitizing Effects

While specific data on the antifungal actions of this compound are not available, studies on related compounds like 4-methylcinnamic acid and 4-chloro-α-methylcinnamic acid have demonstrated notable antifungal and chemosensitizing effects. nih.gov These derivatives have been shown to enhance the efficacy of conventional antifungal drugs, a strategy known as chemosensitization. nih.gov This suggests that they may interfere with fungal defense mechanisms, making the pathogens more susceptible to treatment. For example, 4-methoxycinnamic acid has been found to inhibit the synthesis of the fungal cell wall and alter the permeability of the cell membrane. The antifungal activity of some cinnamic acid derivatives has been attributed to their ability to target unique fungal enzymes. nih.gov

Molecular Targets in Fungal Pathogens

Research into the molecular targets of cinnamic acid derivatives in fungal pathogens has pointed towards the cell wall and key signaling pathways. The fungal cell wall is a crucial structure for viability and a prime target for antifungal agents. nih.gov Some cinnamic acid derivatives are thought to interfere with cell wall integrity. nih.gov Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway, which is vital for fungal stress responses, has been identified as a potential target. nih.govnih.gov For instance, it is speculated that compounds like 4-chloro-α-methylcinnamic acid may disrupt the fungal antioxidant system, which is regulated by the MAPK pathway, in addition to affecting cell wall integrity. nih.gov However, specific molecular targets for this compound have not been identified in the current body of scientific literature.

Antioxidant Mechanisms and Cellular Protection

Hydroxycinnamic acids are a major class of phenolic compounds that play a significant role in cellular protection through their antioxidant activities. nih.gov

Free Radical Scavenging and Redox Modulation

Specific quantitative data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) for this compound are not present in the reviewed literature. nih.govmdpi.comnih.govbmglabtech.commdpi.com Generally, hydroxycinnamic acids act as antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation. nih.gov The position and number of hydroxyl groups on the aromatic ring are critical determinants of the antioxidant capacity of these molecules. nih.gov The presence of a hydroxyl group at the C4 position, as in this compound, is a common feature in many biologically active HCAs.

Role in Plant Stress Responses

Hydroxycinnamic acids are integral to the defense mechanisms of plants against various environmental stressors, including oxidative stress and heavy metal toxicity. nih.gov

In response to oxidative stress, plants synthesize and accumulate HCAs, which act as free radical scavengers to protect cellular components from damage. nih.gov They are also involved in strengthening the plant cell wall, providing a physical barrier against pathogens. nih.gov

Regarding heavy metal defense, phenolic compounds, including hydroxycinnamic acids, can act as chelating agents, binding to toxic metal ions and reducing their bioavailability and toxicity. mdpi.comnih.govnih.gov Root exudates containing organic acids and phenolic compounds can limit the uptake of heavy metals by plants. mdpi.com While this is a known function for the general class of HCAs, the specific role and efficacy of this compound in these processes have not been specifically investigated.

Anti-Inflammatory Effects

Research has demonstrated the anti-inflammatory potential of this compound and its derivatives. Studies on hydroxycinnamic acid derivatives have shown their ability to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibitory effect on key inflammatory mediators is often dose-dependent. nih.gov

In a study investigating the effects of hydroxycinnamic acid derivatives from corn bran, it was found that these compounds significantly inhibited NO production and iNOS expression. nih.gov The mechanism behind this anti-inflammatory action is linked to the inhibition of transcription factors like NF-κB, which play a crucial role in the inflammatory response. researchgate.net For instance, certain derivatives have been shown to inhibit the DNA-binding of NF-κB, thereby reducing the expression of pro-inflammatory genes. researchgate.net

Furthermore, in a mouse model of ovalbumin-induced allergic asthma, treatment with 4-hydroxycinnamic acid led to a reduction in airway hyperresponsiveness and a decrease in inflammatory cells in the bronchoalveolar lavage fluid (BALF). nih.gov The treatment also lowered the levels of interleukin (IL)-5 and IL-13 in the BALF and ovalbumin-specific immunoglobulin E in the serum. nih.gov Additionally, it mitigated airway inflammation and mucus overproduction by inhibiting the activation of nuclear factor kappa B and reducing the levels of inducible nitric oxide synthase and cyclooxygenase-2. nih.gov

Table 1: Anti-Inflammatory Activity of 4-Hydroxycinnamic Acid Derivatives

| Compound/Extract | Model System | Key Findings | Reference |

|---|---|---|---|

| 4-Hydroxycinnamic acid | Ovalbumin-induced allergic asthma mouse model | Reduced airway hyperresponsiveness, inflammatory cells in BALF, IL-5, IL-13, and OVA-specific IgE; inhibited NF-κB, iNOS, and COX-2. | nih.gov |

| Hydroxycinnamic acid derivatives (from corn bran) | LPS-stimulated Raw 264.7 macrophages | Inhibited NO production and iNOS expression in a dose-dependent manner. | nih.gov |

| Cycloartenyl ferulate (a hydroxycinnamic acid derivative) | LPS-stimulated RAW 264.7 macrophages | Reduced NO production, iNOS and COX-2 mRNA expression; inhibited NF-κB DNA-binding. | researchgate.net |

Anti-Proliferative and Anticancer Research

Cinnamic acid derivatives have been a subject of interest in anticancer research due to their antiproliferative activities against various cancer cell lines. nih.gov The cytotoxic properties of these compounds are a key focus of such studies. mdpi.com

Research on hydroxycinnamic acid isomers, such as para-coumaric acid, has shown dose-dependent decreases in the viability of breast cancer stem cells (BCSCs). nih.gov These compounds have been observed to inhibit the phosphorylation of extracellular regulated kinases 1/2 (ERK1/2), suppress colony formation, and delay wound-healing in cancer cells. nih.gov Furthermore, they can induce a cytostatic effect by causing G1/S phase arrest and downregulating Cyclin D1 expression. nih.gov Apoptosis, or programmed cell death, is another mechanism through which these derivatives exert their anticancer effects, often indicated by increased Annexin-V staining and elevated expression of caspase-3/7. nih.gov

In the context of specific cancer cell lines, cinnamic acid derivatives have demonstrated varying levels of inhibitory activity. For example, some derivatives have been evaluated against HT-29, A-549, OAW-42, MDA-MB-231, and HeLa cell lines. mdpi.com The design and synthesis of novel cinnamic acid derivatives are ongoing, with the aim of developing more potent antineoplastic agents. biointerfaceresearch.com Some of these novel compounds have shown promising results in in vitro cytotoxicity assays against cell lines like the A-549 lung cancer cell line. biointerfaceresearch.com

Table 2: Anti-Proliferative and Anticancer Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Hydroxycinnamic acid isomers (para-coumaric acid) | Breast Cancer Stem Cells (BCSCs), MCF-7 | Dose-dependent decrease in cell viability, inhibition of ERK1/2 phosphorylation, G1/S phase arrest, induction of apoptosis. | nih.gov |

| Substituted cinnamic acids | HT-29, A-549, OAW-42, MDA-MB-231, HeLa | Varied inhibitory values (1/IC50) on proliferation. | mdpi.com |

| Novel Cinnamic Acid Derivatives | A-549 (lung cancer) | Showed appreciable docking interactions with MMP-9 and in vitro cytotoxicity. | biointerfaceresearch.com |

| Coumarin-triazole hybrids | MCF7 (breast cancer) | Showed cytotoxic activity with IC50 values lower than cisplatin. | nih.govresearchgate.net |

Neuroprotective Potential

The neuroprotective effects of cinnamic acid and its derivatives are an emerging area of research, with studies suggesting their potential in mitigating neuronal damage. nih.govmdpi.com These compounds are being investigated for their ability to protect dopaminergic neurons and improve cognitive function. mdpi.com

One area of focus is their role in protecting against oxidative stress and cholinergic dysfunction in the brain. mdpi.com For instance, cinnamic acid has been shown to improve memory in diabetic mice through these mechanisms. mdpi.com The synthesis of hybrid molecules, such as those combining methylated cinnamic acid with other neuroprotective agents, is being explored to enhance these effects. mdpi.com In experimental models of Parkinson's disease, a derivative of 2-methylcinnamic acid significantly restored memory performance and improved neuromuscular coordination. mdpi.com

Molecular docking studies have indicated that these derivatives can interact with key enzymes involved in neurodegeneration, such as monoamine oxidase B (MAO-B). mdpi.com By inhibiting such enzymes, these compounds may help in the treatment of motor disturbances and cognitive impairments associated with neurological disorders. mdpi.com Furthermore, studies on phenolic acids like protocatechuic acid and 4-hydroxybenzoic acid have shown they can mitigate oxidative stress-induced neuronal cell death and exhibit anti-inflammatory activity in microglial cells, suggesting their potential therapeutic use in neurodegeneration. nih.gov

Table 3: Neuroprotective Effects of Cinnamic Acid Derivatives

| Compound/Derivative | Model System | Key Findings | Reference |

|---|---|---|---|

| 2-Methylcinnamic acid amide | MPTP-induced Parkinson's disease mouse model | Restored memory performance and improved neuromuscular coordination. | mdpi.com |

| Cinnamic acid | Diabetic mice | Improved memory by suppressing oxidative stress and cholinergic dysfunction. | mdpi.com |

| Protocatechuic acid and 4-Hydroxybenzoic acid | Primary cerebellar granule neurons and microglial cells | Mitigated oxidative stress-induced neuronal death and exhibited anti-inflammatory properties. | nih.gov |

Other Bioactivities (e.g., Tyrosinase Inhibition, Allelochemical Properties)

Beyond the well-documented anti-inflammatory, anticancer, and neuroprotective effects, this compound and its related compounds exhibit other significant biological activities, including tyrosinase inhibition and allelopathic properties.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing skin-whitening agents. ewha.ac.krnih.gov 4-Hydroxycinnamic acid has been identified as a tyrosinase inhibitor. nih.govresearchgate.net Studies have shown that it can effectively inhibit tyrosinase activity, and its combination with other compounds like ferulic acid can lead to a synergistic inhibitory effect. nih.govresearchgate.net The mechanism of inhibition involves the interaction of the hydroxyl group of the cinnamic acid derivative with the active site of the tyrosinase enzyme. nih.gov The para-hydroxyphenyl group, in particular, appears to be important for the tyrosinase inhibitory process. ewha.ac.kr

Allelochemical Properties: Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Cinnamic acid derivatives are known to possess allelochemical properties. nih.gov These compounds can be released from plants and affect the growth of neighboring plants. While the search results provide general information about the allelopathic potential of cinnamic acid derivatives, specific studies on this compound in this context were not prominently found. However, the structural class of compounds is recognized for this type of activity. nih.gov

Table 4: Other Bioactivities of Cinnamic Acid Derivatives

| Bioactivity | Compound/Derivative | Key Findings | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | 4-Hydroxycinnamic acid | Effectively inhibits tyrosinase activity; synergistic effect when combined with ferulic acid. | nih.govresearchgate.net |

| Tyrosinase Inhibition | 4-Hydroxy-2'-nitrodiphenyl ether analogues | Stronger inhibition of tyrosinase monophenolase function than arbutin. | ewha.ac.kr |

| Allelochemical Properties | Cinnamic acid derivatives (general) | Known to act as allelochemicals, inhibiting the growth of other plants. | nih.gov |

Structure Activity Relationship Sar Studies of Substituted Cinnamic Acid Derivatives

Influence of Hydroxyl and Methyl Group Position on Biological Activity

The location of hydroxyl (-OH) and methyl (-CH3) groups on the aromatic ring of cinnamic acid derivatives significantly modulates their biological activities.

The position of the hydroxyl group is a critical determinant of bioactivity. Studies have consistently shown that a hydroxyl group at the para position (C4) of the phenyl ring is often essential for or enhances biological effects. For instance, in studies on acute myeloid leukemia (AML) cells, a para-hydroxyl group was identified as a critical structural element for synergistic anticancer activity when combined with other compounds. nih.govnih.gov Similarly, p-coumaric acid (4-hydroxycinnamic acid) has been noted as a key antimicrobial agent. nih.gov The activity of hydroxylated cinnamic acids often follows the order of para > meta > ortho.

The position of a methyl group also impacts efficacy. An SAR study on the inhibitory activity of cinnamic acid analogs against the parasitic weed Cuscuta campestris found that a methyl group at the ortho position decreased inhibitory activity compared to the unsubstituted trans-cinnamic acid. nih.gov In contrast, methylation at the para position did not significantly affect the activity in that specific assay. nih.gov This highlights that the influence of a methyl group's position can be highly dependent on the specific biological target.

Table 1: Influence of Hydroxyl Group Position on Biological Activity

| Compound Name | Position of Hydroxyl Group | Observed Biological Effect |

|---|---|---|

| o-coumaric acid | ortho (C2) | Lower inhibitory activity compared to para-substituted analog. nih.gov |

| m-coumaric acid | meta (C3) | Lower inhibitory activity compared to para-substituted analog. nih.gov |

| p-coumaric acid | para (C4) | Potent antimicrobial and antioxidant activity; essential for certain synergistic anticancer effects. nih.govnih.govnih.gov |

Comparative Analysis of Different Substitution Patterns on the Aromatic Ring (e.g., methyl vs. methoxyl groups)

The substitution of a hydroxyl group with a methoxyl group (-OCH3), or the introduction of either group at different positions, leads to significant changes in electronic properties, lipophilicity, and steric profile, thereby altering biological activity. nih.gov

In the context of antidiabetic properties, the presence of a methoxy (B1213986) group at the para position was identified as a key structural feature for high activity. nih.gov Conversely, for certain enzyme inhibitions, higher lipophilicity resulting from substitution did not always lead to better activity. nih.gov The steric bulk of a methoxy group compared to a methyl group can also influence how the molecule fits into the active site of a target enzyme or receptor. wikipedia.org

Table 2: Comparative Activity of Hydroxylated vs. Methoxylated Cinnamic Acids

| Compound | Aromatic Ring Substitution | General Activity Profile |

|---|---|---|

| p-coumaric acid | 4-hydroxy | High antibacterial and antioxidant activity. nih.govmdpi.com |

| Caffeic acid | 3,4-dihydroxy | Potent antioxidant; often shows strong biological activity. nih.gov |

| Ferulic acid | 4-hydroxy-3-methoxy | Potent antioxidant; methoxy group can modulate bioavailability and activity. nih.govmdpi.com |

| Sinapic acid | 4-hydroxy-3,5-dimethoxy | Active antioxidant; increased methoxylation can influence properties. mdpi.com |

Elucidation of Key Structural Features for Specific Biological Responses

Key structural features repeatedly identified across various studies include:

The Aromatic Ring: The phenyl group serves as the core scaffold. The presence, number, and position of electron-donating groups like -OH and -OCH3 are critical for antioxidant activity, as they facilitate free radical scavenging. ontosight.ainih.gov

The Acrylic Acid Side Chain: The C7-C8 double bond in the side chain is vital for the activity of many derivatives. Studies have shown that the rigidity conferred by this double bond is a major requirement for certain anticancer cooperative effects. nih.govnih.gov Saturation of this bond to form a hydrocinnamic acid derivative often leads to a decrease in activity. nih.gov

The Carboxyl Group: The carboxylic acid moiety (-COOH) is a key functional group that influences the molecule's polarity and ability to act as a hydrogen bond donor. Esterification of this group, for instance to a methyl ester, can dramatically alter biological activity. In AML cells, a methyl-esterified carboxyl group was found to be a critical requirement for synergistic cytotoxicity, a feature not observed with the free acid form. nih.govnih.gov

Computational and Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of cinnamic acid derivatives and for the rational design of new, more potent agents. nih.gov

These approaches include:

Molecular Docking: This technique simulates the interaction between a cinnamic acid derivative (the ligand) and the binding site of a target protein (e.g., an enzyme or receptor). Docking studies can predict the binding affinity and orientation of the molecule, providing insights into why certain substitutions enhance activity. nih.govnih.gov For example, docking has been used to identify key interactions between cinnamic acid derivatives and proteins involved in cancer progression, such as matrix metalloproteinases (MMPs). researchgate.net

In Silico Screening: Computational tools can screen vast libraries of virtual compounds against known biological targets. This "target fishing" approach helps identify potential proteins that a cinnamic acid derivative might interact with, guiding further experimental validation. scielo.br

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models help to predict the activity of novel derivatives before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the stability of the interaction and the conformational changes that may occur upon binding. scielo.br

These computational methods accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds with the highest predicted efficacy, saving time and resources. researchgate.netnih.gov

Analytical Methodologies for the Characterization and Quantification of 4 Hydroxy 2 Methylcinnamic Acid in Research

The structural elucidation and quantification of 4-Hydroxy-2-methylcinnamic acid, a specific isomer of methyl-substituted hydroxycinnamic acid, rely on a suite of sophisticated analytical techniques. These methodologies are essential for confirming the compound's identity, determining its purity, and quantifying its presence in various matrices. The primary techniques employed in research settings include spectroscopic methods for structural analysis, mass spectrometry for molecular weight and fragmentation assessment, chromatography for separation and purity, and elemental analysis for compositional verification.

Future Research Directions and Translational Perspectives

Discovery and Characterization of Novel Bioactive Analogs

The structural backbone of cinnamic acid, featuring a phenyl ring and an acrylic acid functional group, is highly amenable to chemical modification, allowing for the creation of numerous derivatives with enhanced or novel biological activities. nih.gov Future research will likely focus on the rational design and synthesis of new analogs of 4-Hydroxy-2-methylcinnamic acid to explore a wide range of therapeutic applications. The nature and position of substituents on the cinnamic acid structure are known to play a crucial role in determining the biological efficacy of the resulting derivatives. nih.gov

Research into various cinnamic acid derivatives has revealed their potential as inhibitors of oncogenic protein kinases, which are critical targets in cancer therapy. nih.gov The design of novel analogs could explore different modes of kinase inhibition, including ATP-competitive, non-competitive, or mixed-competitive mechanisms. nih.gov Furthermore, synthetic derivatives have been evaluated for a variety of biological activities, including antimicrobial, anticancer, antimalarial, and neuroprotective effects, often showing greater potency than standard drugs in vitro. nih.gov For instance, specific synthetic derivatives have demonstrated significant activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The development of hybrid molecules, which combine the cinnamic acid scaffold with other pharmacologically active moieties like 2-quinolinone, has yielded compounds with potent anticancer activity. mdpi.com One such hybrid demonstrated significant efficacy against colon cancer cell lines by arresting the cell cycle and inducing apoptosis. mdpi.com The exploration of such hybrid structures based on this compound could unlock new therapeutic agents.

Table 1: Examples of Bioactive Cinnamic Acid Derivatives and Their Reported Activities

| Derivative Class | Specific Example/Modification | Reported Biological Activity | Reference(s) |

|---|---|---|---|

| Styryl Oxadiazoles | Carboxyl group replaced with 1,2,4-oxadiazole | Anti-tubercular activity against Mycobacterium tuberculosis | nih.gov |

| 1,2,3-Triazole Hybrids | Cinnamic acid with a 1,2,3-triazolic moiety | Antimetastatic activity, suppression of cancer cell migration | nih.gov |

| 2-Quinolone Hybrids | Cinnamic acid linked to a 7,8-dihydroxy-4-methyl-1-amino-2-quinolinone structure | Potent anticancer activity against colon cancer cells (HCT-116) | mdpi.com |

| Catechol Derivatives | A catechol group on the aromatic ring | Antibacterial activity against S. aureus and antibiofilm properties | nih.gov |

| Methylated Derivatives | Introduction of a methyl group on the benzene (B151609) ring | Enhanced α-glucosidase inhibition activity | researchgate.net |

Development of Advanced Biocatalytic Synthesis Systems

The shift towards greener and more sustainable chemical production methods has spurred interest in biocatalysis. Future research on this compound will likely involve the development of advanced enzymatic and microbial systems for its synthesis. Enzymes offer high specificity and can operate under mild conditions, providing an alternative to traditional chemical synthesis routes that may require harsh conditions or produce unwanted byproducts. researchgate.netnih.gov

One key enzyme is Phenylalanine Ammonia Lyase (PAL), which catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid. wikipedia.org Engineering PAL or discovering novel variants could enable the direct production of specific cinnamic acid derivatives. Another approach involves using lipases, such as Novozym 435, to catalyze the esterification of cinnamic acids, producing derivatives like ethyl ferulate with high conversion rates. researchgate.netnih.gov Such enzymes can often be immobilized and reused, increasing the economic viability of the process. nih.gov

More complex, multi-enzyme "one-pot" systems represent a significant advancement in biocatalysis. For example, researchers have successfully integrated three different enzymes—a CoA ligase, a malonyl-CoA synthase, and a type III polyketide synthase (PKS)—to produce complex alkaloid scaffolds from simple precursors. nih.gov A similar strategy could be devised for this compound, using an engineered pathway in a microbial host like E. coli or yeast. This would involve identifying or engineering the necessary enzymes to perform the specific methylation and hydroxylation steps on a cinnamic acid precursor.

In-depth Molecular and Cellular Mechanistic Investigations

A critical future direction is to elucidate the precise molecular and cellular mechanisms through which this compound and its bioactive analogs exert their effects. While many derivatives show promise, a deeper understanding of their targets and signaling pathways is essential for their development as therapeutic agents.

Studies on related compounds suggest several potential mechanisms. Cinnamic acid derivatives have been shown to inhibit protein kinases, which are central regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. nih.gov Key cancer-related pathways that could be targeted include Wnt, Notch, JAK-STAT, and PI3K/Akt/mTOR. nih.gov The ability of specific derivatives to influence multiple pathways may contribute to their pleiotropic effects. nih.gov

Other potential mechanisms include the modulation of ion pumps and cellular energy balance. For example, some derivatives have been studied for their effects on Na+/K+ ATPase, a critical regulator of cellular osmotic balance, and on enzymes involved in purinergic signaling like ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases). mdpi.com Furthermore, the antioxidant properties of phenolic acids suggest that they can influence cellular redox homeostasis by neutralizing free radicals, which is a mechanism relevant to a host of diseases, including those related to oxidative stress. mdpi.com Future investigations would use techniques like molecular docking, proteomics, and cellular imaging to identify direct binding partners and map the downstream signaling cascades affected by this compound.

Application in Plant Science Research

Hydroxycinnamic acids (HCAs) and their derivatives are fundamental components of plant secondary metabolism, playing crucial roles in growth, development, and defense. nih.gov Future research is poised to explore the specific applications of this compound in plant science, particularly in enhancing crop resilience and understanding plant signaling.

Plants naturally synthesize and accumulate HCAs and their amide derivatives (HCAAs) in response to pathogen attacks. nih.govfrontiersin.org These compounds contribute to plant immunity through several mechanisms:

Cell Wall Strengthening: HCAs like p-coumaric acid and ferulic acid act as cross-linkers between polysaccharides and lignin (B12514952) in the plant cell wall, creating a stronger physical barrier that resists degradation by microbial enzymes. nih.govfrontiersin.org

Antimicrobial Activity: Many HCAs exhibit direct antimicrobial properties, inhibiting the growth of pathogenic fungi and bacteria. nih.govnih.gov

Signaling and ROS Homeostasis: HCAs are involved in plant immune signaling. They can modulate the levels of reactive oxygen species (ROS), which act as signaling molecules in the defense response, and influence the biosynthesis of plant hormones like abscisic acid (ABA) to regulate stomatal closure and prevent pathogen entry. nih.govnih.gov

Exogenous application of HCAs has been shown to stimulate these immune responses, enhancing plant resistance to diseases. nih.gov Additionally, some cinnamic acid derivatives have been observed to affect plant root architecture, suggesting their potential use as growth regulators or as novel herbicides. researchgate.net Research into this compound could investigate its efficacy in priming plant defenses or its potential as a bio-herbicide.

Integration with Systems Biology and Omics Approaches

To fully comprehend the biological impact of this compound, future research must integrate multi-omics approaches within a systems biology framework. nih.govnih.gov Systems biology aims to create a holistic understanding of biological processes by combining data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov This approach is particularly well-suited for studying the pleiotropic effects of bioactive compounds that may influence numerous cellular pathways simultaneously.

Metabolomics, which profiles the complete set of small-molecule metabolites in a biological system, is especially powerful for this purpose, as metabolites represent the downstream output of genomic and proteomic activity. nih.gov For example, untargeted metabolomic and proteomic analyses in wheat have successfully identified HCAAs as the primary metabolites correlated with resistance to the fungal pathogen Fusarium graminearum. frontiersin.org

For this compound, a systems biology approach could involve:

Treating cells or organisms with the compound.

Performing multi-omics analysis (e.g., RNA-seq for transcriptomics, mass spectrometry for proteomics and metabolomics) to capture global changes.

Integrating these datasets to construct network models that reveal which pathways are most significantly perturbed.

This strategy can help identify novel mechanisms of action, discover biomarkers of response, and provide a more comprehensive picture of the compound's effects, accelerating its translation into practical applications. nih.gov

Q & A

Q. What analytical techniques are recommended for confirming the structure of 4-Hydroxy-2-methylcinnamic acid in synthetic samples?

To confirm structural integrity, researchers should employ Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating proton and carbon environments, Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl and carboxylic acid peaks), and High-Performance Liquid Chromatography (HPLC) for purity assessment. Cross-referencing with authentic analytical standards (e.g., CAS-registered compounds) ensures accuracy .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store the compound in airtight glass containers protected from light, at room temperature (preferably cool, 2–30°C) , and in well-ventilated areas. Avoid exposure to strong oxidizing agents, heat, and moisture, as these conditions may degrade the compound .

Q. What natural sources or synthetic precursors are documented for this compound?

While direct evidence for this specific compound is limited, structurally related hydroxycinnamic acids (e.g., 3-Hydroxy-4-methoxycinnamic acid) are derived from plant sources like Cinnamomum cassia peels. Synthetic routes often involve Claisen-Schmidt condensation or enzymatic esterification, leveraging phenylpropanoid pathways .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data for this compound across studies?

Solubility variations may arise from differences in solvent polarity, temperature, or pH. Methodologically, conduct systematic solubility profiling using standardized buffers (e.g., phosphate, acetate) and organic solvents (methanol, DMSO). Compare results against structurally analogous compounds like ferulic acid (3-methoxy-4-hydroxycinnamic acid), noting the impact of methyl and hydroxyl substituents on hydrophilicity .

Q. What methodological considerations are critical when designing experiments to assess the inhibitory effects of this compound on protein aggregation?

Key factors include:

- Concentration gradients : Test sub-millimolar to millimolar ranges to establish dose-response relationships.

- Assay selection : Use Thioflavin T fluorescence for real-time amyloid aggregation monitoring or circular dichroism for secondary structure analysis.

- Control compounds : Include positive controls (e.g., curcumin) and validate results with orthogonal techniques like TEM .

Q. How can enzymatic synthesis routes for this compound derivatives be optimized?

Enzymatic approaches (e.g., using lipases or acyltransferases ) benefit from:

- Solvent engineering : Use hydrophobic ionic liquids to enhance enzyme stability and product yield.

- Substrate specificity screening : Test methyl-group tolerance in active sites using docking simulations.

- Co-factor recycling : Integrate NADPH regeneration systems for redox reactions .

Q. What strategies mitigate risks when interpreting conflicting bioactivity data for hydroxycinnamic acid derivatives?

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell lines or assay protocols.

- Structure-Activity Relationship (SAR) modeling : Correlate substituent positions (e.g., methyl vs. methoxy groups) with activity trends.

- In silico validation : Use molecular dynamics to predict binding affinities and off-target interactions .

Methodological Resources

- Safety Protocols : Follow OSHA/GHS guidelines for handling incompatible substances (e.g., strong acids) and use local exhaust systems to minimize inhalation risks .

- Disposal : Neutralize waste with sodium bicarbonate, collect in sealed containers, and incinerate via approved hazardous waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.